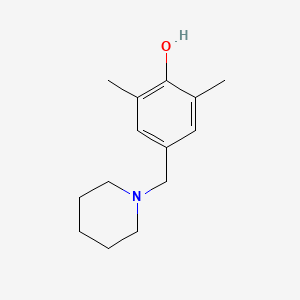

2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol is a chemical compound with the molecular formula C14H21NO It is a heterocyclic compound that contains a piperidine ring attached to a phenol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol typically involves the reaction of 2,6-dimethylphenol with piperidine in the presence of a suitable catalyst. One common method involves the use of potassium carbonate as a base and N,N-dimethylformamide as a solvent. The reaction is carried out at elevated temperatures, around 130°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the consistency of the product .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to modify the piperidine ring.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Modified piperidine derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Applications De Recherche Scientifique

2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to various effects such as antimicrobial activity or enzyme inhibition .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dimethylphenol: Lacks the piperidine ring, making it less versatile in biological applications.

4-(Piperidin-1-ylmethyl)phenol: Similar structure but without the dimethyl groups, affecting its reactivity and biological activity.

Uniqueness

2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol is unique due to the presence of both the piperidine ring and the dimethyl groups on the phenol ring. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound in various research fields .

Activité Biologique

2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol is an organic compound characterized by its unique structure, featuring a phenolic core with two methyl groups and a piperidin-1-ylmethyl substituent. Its molecular formula is C₁₄H₂₁NO, and it is recognized for its potential applications in medicinal chemistry due to various biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antibacterial and antifungal activities . For instance, in vitro tests indicated that the compound effectively inhibited the growth of various harmful bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

The mechanism underlying the biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound may inhibit certain enzyme activities or modulate signal transduction pathways, contributing to its antimicrobial effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for developing more potent derivatives. Similar compounds have been analyzed to identify structural features that enhance biological activity.

| Compound Name | Structure | Key Features |

|---|---|---|

| 2,6-Dimethylphenol | C₈H₁₀O | Simple phenolic compound; less complex |

| 4-Piperidinophenol | C₁₁H₁₅NO | Contains a piperidine ring; different biological activity |

| 2,4-Dichloro-6-(piperidin-1-ylmethyl)phenol | C₁₂H₁₅Cl₂NO | Chlorinated derivative; altered reactivity patterns |

These comparisons highlight how specific substitutions can influence both chemical reactivity and biological activity.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Antiproliferative Activity : Research has indicated that this compound demonstrates antiproliferative effects against cancer cell lines, suggesting potential as an anticancer agent .

- Inhibition of Phospholipase A2 : Preliminary findings suggest that the compound may inhibit lysosomal phospholipase A2, which is associated with drug-induced phospholipidosis—a pathological condition caused by drug accumulation in lysosomes .

- Safety Profile : Toxicity assessments conducted by the US EPA indicate that this compound has a favorable safety profile with no acute toxicity observed in animal models at high doses .

Propriétés

IUPAC Name |

2,6-dimethyl-4-(piperidin-1-ylmethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11-8-13(9-12(2)14(11)16)10-15-6-4-3-5-7-15/h8-9,16H,3-7,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAJUZSNGXVCTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CN2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350128 |

Source

|

| Record name | 2,6-dimethyl-4-(piperidin-1-ylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42900-97-0 |

Source

|

| Record name | 2,6-dimethyl-4-(piperidin-1-ylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.